(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Catalog No.
S3330336
CAS No.
410090-37-8
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentane...

CAS Number

410090-37-8

Product Name

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1

InChI Key

RNJQBGXOSAQQDG-SFYZADRCSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)O

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a chiral compound featuring a cyclopentane ring with a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group on the amine. The structural formula indicates that this compound has potential applications in medicinal chemistry, particularly in the synthesis of peptide derivatives due to its amino acid-like structure.

Organic Synthesis

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid serves as a valuable building block in organic synthesis. The presence of the carboxylic acid group and the protected amine functionality allows for further chemical transformations. Here's how it's utilized:

  • Introduction of Amino Acids: The Boc group can be selectively removed under specific conditions, revealing a primary amine. This amine can then be coupled with other amino acids to create functionalized peptides or proteins (").
  • Cyclization Reactions: The cyclopentane ring structure can participate in cyclization reactions to form more complex cyclic molecules with desired properties ().

Medicinal Chemistry

The potential biological activity of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid or its derivatives is being explored in medicinal chemistry research. The molecule's chiral nature and functional groups could be relevant for:

  • Drug Design: The cyclopentane ring structure is a common scaffold found in various bioactive molecules. By incorporating this building block into larger structures, researchers can design novel drugs targeting specific biological processes (").
  • Development of Probes: The molecule can be modified to create probes for studying cellular processes or protein-ligand interactions, aiding in drug discovery efforts ().
Typical for amino acids and carboxylic acids, such as:

  • Amide Formation: The carboxylic acid can react with amines to form amides, which are crucial in peptide synthesis.
  • Esterification: The carboxylic acid can react with alcohols to form esters, a common reaction in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of cyclopentane derivatives.

These reactions are facilitated by various catalysts and can be performed under different conditions depending on the desired outcome

The synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can be achieved through several methods:

  • Starting from Cyclopentanecarboxylic Acid:
    • The cyclopentanecarboxylic acid is first converted to its corresponding amine by reduction.
    • The amine is then protected using the Boc group through reaction with di-tert-butyl dicarbonate.
  • Using Chiral Catalysts:
    • Chiral catalysts can be employed during the formation of the amine to ensure that the desired stereochemistry is achieved.
  • Multi-step Synthesis:
    • Involves multiple reaction steps including protection and deprotection strategies to selectively introduce functional groups without affecting others.

These methods highlight the importance of protecting groups in organic synthesis to maintain the integrity of sensitive functional groups during reactions .

The unique structure of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid makes it valuable in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing peptide-based drugs.
  • Biotechnology: Used in studies involving enzyme interactions due to its structural similarity to natural amino acids.
  • Material Science: Potential applications in creating novel polymers or materials that mimic biological systems.

Interaction studies typically involve assessing how (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid interacts with biological macromolecules such as proteins or enzymes. These studies may utilize techniques like:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In Vitro Assays: Evaluating its biological effects on cell lines or isolated enzymes.
  • Structure-Activity Relationship Analysis: To understand how variations in structure affect biological activity .

Several compounds share structural similarities with (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. Here are a few notable examples:

Compound NameStructure TypeUnique Features
L-LeucineNatural Amino AcidEssential for protein synthesis; branched-chain structure.
N-Boc-L-AlanineAmino Acid DerivativeSimilar protective group; used in peptide synthesis.
3-Aminocyclopentanecarboxylic AcidRelated CycloacidLacks protective group; more reactive than Boc derivative.

These compounds differ primarily in their functional groups and protective strategies, impacting their reactivity and applications in medicinal chemistry .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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